3-Methyl-2-(p-tolyl)pyridine
Overview
Description
3-Methyl-2-(p-tolyl)pyridine is an organic compound with a parent nucleus of pyridine . It contains a total of 28 bonds, including 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 2 six-membered rings, and 1 Pyridine .
Synthesis Analysis
The synthesis of 3-Methyl-2-(p-tolyl)pyridine involves several experimental steps . The compound was synthesized by 6 experimental steps and characterized by FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction .Molecular Structure Analysis
The geometric parameters from both investigation techniques are quite compatible . The molecular electrostatic potential and front-line molecular orbitals of the title compound were further calculated, and the calculation results showed that the compound had good chemical stability and certain reactivity .Chemical Reactions Analysis
The reaction of sodium 3- (5-methyl-1- (p -toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt is involved in the chemical reactions of 3-Methyl-2-(p-tolyl)pyridine.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-2-(p-tolyl)pyridine include a molecular weight of 183.25 . More detailed properties are not available in the current literature.Scientific Research Applications
Ratiometric Fluorescent Probes for Metal Ion Sensing
3-Methyl-2-(p-tolyl)pyridine: derivatives have been utilized in the synthesis of ratiometric fluorescent probes. These probes are particularly effective in sensing Hg^2+ ions . The conjugation of pyrene, pyridine, and tolyl moieties influences the photophysical properties, making these compounds suitable for selective metal ion detection .
Organic Light Emitting Diodes (OLEDs)
This compound has found applications in the development of OLEDs. Due to its structural properties, it can be used in creating advanced display technologies, including flat-panel displays and organic electroluminescent (OEL) displays .
Solid-State Lighting
In the field of solid-state lighting, 3-Methyl-2-(p-tolyl)pyridine is suitable for studies related to white OLEDs (WOLEDs) and organic light-emitting transistors (OLETs). Its properties contribute to the efficiency and brightness of these lighting solutions .
Pharmaceutical Intermediates
The compound serves as an intermediate in pharmaceutical synthesis. It’s involved in the preparation of chloro complexes of nickel, copper, and cobalt, which have potential pharmaceutical applications .
Structural Isomer Studies
Structural isomers of this compound display distinct electronic properties, which are valuable for establishing structure-property relationships. These isomers serve as model compounds in research to understand the effects of substitution patterns on photophysical and aggregation properties .
Antimetabolite Research
Derivatives of 3-Methyl-2-(p-tolyl)pyridine are used in the study of antimetabolites in purine biochemical reactions. They have shown potential in pharmaceutical research due to their antitrypanosomal activity, among other biological activities .
Safety and Hazards
Future Directions
The future directions for 3-Methyl-2-(p-tolyl)pyridine could involve its use in the development of advanced display technologies, including flat-panel displays and organic electroluminescent (OEL) displays . Additionally, new synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions; thus, new methods are now being developed .
properties
IUPAC Name |
3-methyl-2-(4-methylphenyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-5-7-12(8-6-10)13-11(2)4-3-9-14-13/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRDKQYQAMRCHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30982845 | |
Record name | 3-Methyl-2-(4-methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30982845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64291-96-9 | |
Record name | 3-Methyl-2-(4-methylphenyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64291-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-2-(p-tolyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064291969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-2-(4-methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30982845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-2-(p-tolyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.865 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.